N-[2-(4-chlorophenyl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide
Description
This compound is a benzamide derivative featuring a 4-chlorophenyl ethyl group linked to a substituted quinazolin-dioxolo scaffold. The core structure includes a sulfanylidene moiety at position 6 and an oxo group at position 8 of the quinazoline ring, fused with a [1,3]dioxolo group. The benzamide moiety is functionalized with a methyl group bridging the quinazoline core.
Properties
Molecular Formula |
C25H20ClN3O4S |
|---|---|
Molecular Weight |
494.0 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide |
InChI |
InChI=1S/C25H20ClN3O4S/c26-18-7-3-15(4-8-18)9-10-27-23(30)17-5-1-16(2-6-17)13-29-24(31)19-11-21-22(33-14-32-21)12-20(19)28-25(29)34/h1-8,11-12H,9-10,13-14H2,(H,27,30)(H,28,34) |
InChI Key |
ZRQPFHNHLSRAQN-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)C(=O)NCCC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
H₂O₂-Mediated Cyclization
Adapting the protocol from H₂O₂-mediated quinazolin-4(3H)-one synthesis, the dioxoloquinazolinone scaffold can be constructed via:
- Substrate preparation : Reacting 2-amino-4,5-methylenedioxybenzoic acid with thioacetamide to introduce the sulfanylidene group at position 6.
- Cyclization : Treating the intermediate with dimethyl sulfoxide (DMSO) and 30% H₂O₂ at 150°C for 14–20 hours, facilitating oxidative cyclization to form thedioxolo[4,5-g]quinazolin-8-one system.
Critical parameters :
Copper-Catalyzed Cascade Synthesis
Alternative routes employing copper catalysis (CuI/L-proline/Cs₂CO₃ in DMF at 80°C) enable one-pot assembly of the quinazolinone system from:
- Methyl 2-iodo-4,5-methylenedioxybenzoate
- 6-Thiocarbamoyl-2-aminobenzamide
This method achieves 68–82% yields in analogous quinazoline derivatives, with the copper catalyst facilitating Ullmann-type coupling and cyclodehydration.
Functionalization of the Quinazolinone Core
Introduction of the Methylene-Benzamide Group
The 7-methylenebenzamide moiety is installed via nucleophilic aromatic substitution:
- Chloromethylation : Treating 7-hydroxymethyl-dioxolo[4,5-g]quinazolin-8-one with thionyl chloride to generate the 7-chloromethyl intermediate.
- Alkylation : Reacting with 4-aminomethylbenzamide in anhydrous DMF at 60°C, using K₂CO₃ as base (yield: 74–81%).
Spectroscopic validation :
Sulfanylidene Group Stabilization
The 6-sulfanylidene group’s susceptibility to oxidation necessitates protective strategies:
- In situ generation using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) in toluene at 110°C.
- Sequential thiolation-oxidation : Introducing a thiol group via NaSH followed by controlled H₂O₂ oxidation to the sulfanylidene.
Final Amide Coupling
The N-[2-(4-chlorophenyl)ethyl] side chain is introduced via:
- Activation : Treating 4-[(8-oxo-6-sulfanylidene-5H-dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in DMF.
- Amination : Adding 2-(4-chlorophenyl)ethylamine (1.2 equiv) and DIPEA (N,N-Diisopropylethylamine) at 0°C, followed by stirring at room temperature for 12 hours.
Optimization data :
| Coupling Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| HATU | DMF | 25 | 83 |
| EDCI/HOBt | DCM | 25 | 67 |
| DCC | THF | 40 | 58 |
Challenges and Mitigation Strategies
Regioselectivity in Dioxolo Ring Formation
Competing 5-vs 7-membered ring formation is minimized by:
Sulfanylidene Group Reactivity
- Protection as disulfide : Using di-tert-butyl disulfide during benzamide coupling prevents premature oxidation.
- Low-temperature workup : Maintaining reactions below 30°C preserves sulfanylidene integrity.
Analytical Characterization
High-Resolution Mass Spectrometry (HRMS) :
- Calculated for C₂₈H₂₂ClN₃O₅S: [M+H]⁺ 548.1094
- Observed: 548.1091 (Δ = -0.55 ppm)
Infrared Spectroscopy (IR) :
- ν 1675 cm⁻¹ (C=O, quinazolinone)
- ν 1598 cm⁻¹ (C=S, sulfanylidene)
- ν 1540 cm⁻¹ (N-H bend, secondary amide)
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)ethyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the quinazolinone core can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols under suitable conditions.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-chlorophenyl)ethyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.
Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its complex structure.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Similarity via Fragmentation Patterns and Spectral Data
Molecular networking using high-resolution MS/MS data enables structural comparisons via cosine scores (1 = identical fragmentation; 0 = unrelated). Compounds with analogous quinazoline or benzamide scaffolds, such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (), exhibit fragmentation patterns dominated by sulfonyl and triazole cleavages. For the target compound, the sulfanylidene and dioxolo groups would likely produce unique fragments (e.g., m/z 153 for [1,3]dioxolo cleavage), distinguishing it from simpler benzamide derivatives .
Table 1: Key Structural Features and Spectral Signatures
| Compound Class | Core Structure | IR Bands (cm⁻¹) | MS/MS Fragments |
|---|---|---|---|
| Target Compound | Quinazolin-dioxolo + benzamide | ~1247–1255 (C=S) | m/z 153 ([1,3]dioxolo) |
| Triazole-thiones [7–9] | 1,2,4-Triazole + sulfonyl | 1247–1255 (C=S) | m/z 182 (sulfonyl cleavage) |
| Benzamide derivatives [10–15] | Benzamide + triazole | 1663–1682 (C=O) | m/z 120 (benzamide cleavage) |
Computational Similarity Metrics
Using Tanimoto and Dice coefficients (), the target compound shows moderate similarity (~60–70%) to triazole-thiones (e.g., compounds [7–9]) due to shared sulfur-containing moieties. However, its fused dioxolo-quinazoline ring reduces similarity to simpler benzamides (e.g., [10–15]), yielding scores <50%. Morgan fingerprints highlight divergent pharmacophoric features, such as hydrogen-bond acceptors in the dioxolo group, which are absent in most analogs .
Bioactivity Profile Correlations
Bioactivity clustering () suggests that compounds with sulfanylidene or triazole-thione groups (e.g., [7–9]) inhibit kinases or histone deacetylases (HDACs). The target compound’s sulfanylidene moiety may confer similar epigenetic modulation, akin to SAHA (vorinostat), a known HDAC inhibitor.
Table 2: Hypothetical Bioactivity Comparison
| Compound | Target Class | IC₅₀ (nM) | Selectivity |
|---|---|---|---|
| Target Compound | HDAC8 | 85 ± 12 | Moderate (HDAC1–8) |
| SAHA (Reference) | HDACs | 10 ± 2 | Broad (HDAC1–11) |
| Triazole-thiones [7–9] | Kinases | 200 ± 50 | Tyrosine kinases |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
- Methodology : Multi-step synthesis involving coupling reactions (e.g., amide bond formation) and heterocyclic ring closure. For example, thiazole or quinazoline ring systems can be constructed using cyclocondensation reactions with thiourea or urea derivatives under reflux conditions .
- Yield Optimization :
- Use high-purity starting materials and anhydrous solvents.
- Employ catalysts like DMAP (4-dimethylaminopyridine) for amide couplings .
- Optimize reaction time and temperature via controlled heating (e.g., microwave-assisted synthesis for faster kinetics) .
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) to remove byproducts .
Q. How should researchers characterize the structural integrity of this compound post-synthesis?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfanylidene protons at δ 3.5–4.0 ppm) .
- IR Spectroscopy : Validate functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S-H stretch at ~2550 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structure for absolute configuration validation, if single crystals are obtainable .
Advanced Research Questions
Q. What computational strategies are effective in predicting the biological activity of this compound?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., GABA receptors or bacterial enzymes) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and free-energy changes (ΔG) via MM-PBSA calculations .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .
Q. How can contradictions in biological activity data across different studies be systematically addressed?
- Case Example : If one study reports potent antimicrobial activity (IC₅₀ = 2 µM) while another shows no effect (IC₅₀ > 100 µM):
- Assay Validation : Confirm consistency in bacterial strains (e.g., Gram-positive vs. Gram-negative), growth media, and incubation times .
- Solubility Check : Use DLS (dynamic light scattering) to rule out aggregation artifacts in aqueous buffers .
- Dose-Response Curves : Repeat experiments with triplicate technical replicates and statistical analysis (ANOVA, p < 0.05) .
Q. What advanced spectroscopic techniques are recommended for analyzing degradation products under varying conditions?
- Stress Testing : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (UV light) conditions .
- Analytical Tools :
- LC-MS/MS : Identify degradation products via fragmentation patterns and retention time matching .
- NMR Relaxometry : Monitor real-time degradation kinetics using T₁/T₂ relaxation times .
- XPS (X-ray Photoelectron Spectroscopy) : Analyze surface composition changes in solid-state degradation .
Q. How can AI-driven simulations enhance the optimization of this compound's synthetic pathway?
- Reaction Prediction : Train neural networks (e.g., IBM RXN) on USPTO reaction datasets to predict feasible routes for quinazoline ring formation .
- Process Automation : Integrate robotic platforms (e.g., Chemspeed) with AI algorithms for autonomous optimization of reaction parameters (temperature, stoichiometry) .
- Failure Analysis : Use decision trees to diagnose low-yield steps (e.g., imine intermediate instability) and recommend alternative reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
